tert-butyl 2-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)pyrrolidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a pyrazole moiety, and an oxane group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the Pyrazole Moiety: This step involves the reaction of hydrazine with a diketone to form the pyrazole ring.
Attachment of the Oxane Group: The oxane group is introduced through a nucleophilic substitution reaction.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized via a cyclization reaction.
Final Coupling: The final step involves coupling the pyrazole and pyrrolidine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxane or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, the compound has potential applications in the development of new therapeutic agents. Its interactions with specific molecular targets can be exploited to design drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
What sets tert-butyl 2-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)pyrrolidine-1-carboxylate apart from similar compounds is its unique combination of functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields of research and industry.
Biological Activity
tert-butyl 2-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a tert-butyl group and a carbamoyl moiety linked to a pyrazole derivative. Its molecular formula is C15H22N4O3 with a molecular weight of approximately 302.36 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of pyrazole compounds can exhibit significant antibacterial and antifungal activities. For instance, the incorporation of oxan groups has been linked to enhanced bioactivity against specific pathogens.
- Anticancer Activity : Pyrazole derivatives are known for their potential in cancer therapy. The structural modifications in this compound may contribute to its ability to inhibit tumor cell proliferation.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways associated with inflammation and cancer progression.
Antimicrobial Activity
A study published in the Beilstein Journal highlighted the antimicrobial efficacy of related pyrazole compounds against Gram-positive and Gram-negative bacteria. The findings suggested that modifications at the oxan position significantly improved the antibacterial activity compared to unmodified analogs .
Anticancer Research
In vitro studies have demonstrated that similar pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. A notable experiment indicated that compounds with a pyrrolidine backbone exhibited cytotoxic effects against breast cancer cell lines .
Anti-inflammatory Studies
Research involving animal models has shown that compounds structurally related to this compound significantly reduced inflammation markers, suggesting a potential therapeutic role in chronic inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 2-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]carbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4/c1-19(2,3)27-18(25)23-8-4-5-16(23)17(24)21-15-11-20-22(13-15)12-14-6-9-26-10-7-14/h11,13-14,16H,4-10,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNAWIPZMLRPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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